tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530345
InChI: InChI=1S/C12H16N2O3S/c1-12(2,3)17-11(16)8-4-7-9(5-13-8)18-10(6-15)14-7/h6,8,13H,4-5H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1CC2=C(CN1)SC(=N2)C=O
Molecular Formula: C12H16N2O3S
Molecular Weight: 268.33 g/mol

tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC13530345

Molecular Formula: C12H16N2O3S

Molecular Weight: 268.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate -

Specification

Molecular Formula C12H16N2O3S
Molecular Weight 268.33 g/mol
IUPAC Name tert-butyl 2-formyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C12H16N2O3S/c1-12(2,3)17-11(16)8-4-7-9(5-13-8)18-10(6-15)14-7/h6,8,13H,4-5H2,1-3H3
Standard InChI Key JRSYDHPERZWQBE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1CC2=C(CN1)SC(=N2)C=O
Canonical SMILES CC(C)(C)OC(=O)C1CC2=C(CN1)SC(=N2)C=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of tert-butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate combines a bicyclic thiazolo[5,4-c]pyridine system with two key substituents: a formyl group at position 2 and a Boc-protected amine at position 6.

Table 1: Key Structural and Physicochemical Data

PropertyValue/DescriptorSource
Molecular FormulaC₁₂H₁₆N₂O₃S
Molecular Weight268.33 g/mol
IUPAC Nametert-butyl 2-formyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine-6-carboxylate
SMILESCC(C)(C)OC(=O)C1CC2=C(CN1)SC(=N2)C=O
InChIKeyJRSYDHPERZWQBE-UHFFFAOYSA-N
PubChem CID71669218

The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic manipulations, while the formyl moiety provides a reactive site for further derivatization, such as condensation reactions .

StepReactionReagents/ConditionsTarget Intermediate
1CyclizationThiourea, α-haloketoneThiazolo[5,4-c]pyridine core
2Boc ProtectionDi-tert-butyl dicarbonate, DMAPBoc-protected amine
3FormylationDMF/POCl₃ (Vilsmeier-Haack)Introduction of formyl group

The Boc group is introduced early to prevent side reactions, while the formyl group is added in the final stages to preserve its reactivity .

Applications in Medicinal Chemistry

This compound’s primary utility lies in its role as a precursor for Smoothened (Smo) receptor antagonists, which are critical in targeting Hedgehog signaling pathways implicated in cancers such as basal cell carcinoma .

Table 3: Key Derivatives and Bioactivity

DerivativeTarget ReceptorBiological ActivitySource
2-Amino-tetrahydrothiazolopyridineSmoIC₅₀ = 12 nM (Hh inhibition)
2-Bromo analog (CAS 365996-06-1)SmoAntagonist activity in vitro

The formyl group enables Schiff base formation with amines, facilitating the development of covalent inhibitors or fluorescent probes for target engagement studies .

ParameterRecommendation
Storage-20°C under inert atmosphere (N₂/Ar)
PPENitrile gloves, lab coat, eye protection
VentilationUse in fume hood
DisposalIncineration or licensed chemical waste service

No acute toxicity data are publicly available, but analogous aldehydes exhibit irritant properties.

Analytical Characterization

Full spectroscopic characterization is essential for quality control. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard techniques.

Table 5: Predicted Spectroscopic Data

TechniqueKey Signals (Predicted)
¹H NMR (CDCl₃)δ 9.70 (s, 1H, CHO), 4.20–3.80 (m, 2H, Boc-CH₂)
¹³C NMRδ 190.1 (CHO), 155.0 (C=O), 80.5 (Boc C)
HRMSm/z 268.33 (M⁺, calc. 268.33)

The Boc group’s tert-butyl protons typically appear as a singlet near δ 1.40, while the thiazole ring protons resonate between δ 2.50–3.50 .

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